1H-Indol-5-amine, 4-ethyl-
Overview
Description
“1H-Indol-5-amine, 4-ethyl-” is a compound with the molecular formula C10H12N2 . It is an indole derivative, which is a class of compounds known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of “1H-Indol-5-amine, 4-ethyl-” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Indol-5-amine, 4-ethyl-” can be determined using various techniques. For instance, UV spectroscopy can provide information about the electronic transitions in the molecule . FT-IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .
Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1H-Indol-5-amine, 4-ethyl-, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammation-related conditions .
Anticancer Applications
Indole derivatives have shown potential in cancer treatment . They have been found to inhibit RIPK1, a protein involved in necroptosis, a form of programmed cell death . This could potentially protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . They have been used in the development of new drugs for treating various microbial infections .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
Neurological Disorders Treatment
1H-Indol-5-amine, 4-ethyl- has been studied for its potential in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects.
Antioxidant Properties
Indole derivatives are known for their antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antimalarial Activity
Indole derivatives have shown potential in the treatment of malaria . They have been used in the development of new drugs for treating malaria, a life-threatening disease caused by Plasmodium parasites .
Mechanism of Action
The mechanism of action of indole derivatives can vary widely depending on their structure and the biological system in which they are acting. Some indole derivatives have been reported to have diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice on safety precautions. Some general safety precautions for handling “1H-Indol-5-amine, 4-ethyl-” might include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Indole derivatives are a promising area of research in drug discovery due to their diverse biological activities and broad therapeutic potential . Future research could focus on exploring novel indole derivatives as potential therapeutic agents, investigating their mechanisms of action, and developing efficient synthesis methods .
properties
IUPAC Name |
4-ethyl-1H-indol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-8-5-6-12-10(8)4-3-9(7)11/h3-6,12H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUVBIOHALDWQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=C1C=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-5-amine, 4-ethyl- |
Synthesis routes and methods
Procedure details
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